molecular formula C7H11N3O2 B8507233 ethyl 2-(4-methyltriazol-1-yl)acetate CAS No. 1154030-60-0

ethyl 2-(4-methyltriazol-1-yl)acetate

Cat. No.: B8507233
CAS No.: 1154030-60-0
M. Wt: 169.18 g/mol
InChI Key: LRCRJWSWTZYILW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyltriazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 4-position and an ethyl acetate moiety. This structure combines the electron-rich triazole core with a lipophilic ester group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s regioselective synthesis often employs green chemistry methods, such as catalyst-mediated one-pot reactions, to optimize yield and purity . Its stability and reactivity are influenced by the triazole ring’s nitrogen atoms and the ester group’s hydrolytic sensitivity.

Properties

CAS No.

1154030-60-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(4-methyltriazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-10-4-6(2)8-9-10/h4H,3,5H2,1-2H3

InChI Key

LRCRJWSWTZYILW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyltriazol-1-yl)acetate typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield and specificity. The reaction involves the use of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(4-methyltriazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

ethyl 2-(4-methyltriazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyltriazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 2-(4-methyltriazol-1-yl)acetate with structurally related compounds, focusing on heterocyclic cores, substituent effects, and functional properties.

Triazole-Based Derivatives

a. Ethyl 2-Hydroxy-2-[5-(Substituted Phenyl)-1H-1,2,3-Triazol-4-yl]acetates Compounds such as ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-triazol-4-yl]acetate (2b) and ethyl 2-hydroxy-2-[5-(naphthalen-2-yl)-1H-triazol-4-yl]acetate (2e) share the triazole core but feature a hydroxyl group adjacent to the acetate moiety. Substituents like naphthyl or isopropyl groups (e.g., 2c) further modulate lipophilicity and steric bulk, influencing pharmacokinetic properties.

b. Ethyl 2-(4-((Substituted Phenyl)acryloyl)triazol-1-yl)acetates
Derivatives like 54a and 54b incorporate extended conjugated systems (e.g., methoxyphenyl acryloyl groups) on the triazole ring. These modifications enhance UV absorption and electronic delocalization, making them candidates for optoelectronic applications. However, the increased molecular weight and complexity may reduce synthetic accessibility compared to the simpler 4-methyltriazolyl acetate.

Imidazole-Based Analogs

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (F) replaces the triazole with an imidazole ring. The imidazole’s dual nitrogen atoms create a more basic core, altering protonation behavior and metal-binding affinity. However, imidazoles are generally less stable under oxidative conditions than triazoles.

Thiazole-Based Derivatives

Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate substitutes the triazole with a sulfur-containing thiazole ring. This derivative’s CAS number (51221-43-3) and formula (C8H11NO2S) highlight its distinct physicochemical profile, including higher lipophilicity compared to triazole analogs.

Comparative Data Table

Compound Name Heterocycle Substituents Key Features Reference
This compound 1,2,3-Triazole 4-methyl, ethyl acetate Hydrolytically sensitive ester; moderate lipophilicity Target
Ethyl 2-hydroxy-2-[5-(4-methylphenyl)triazol-4-yl]acetate 1,2,3-Triazole 4-methylphenyl, hydroxyl Enhanced solubility via H-bonding
Ethyl 2-(4-methylthiazol-2-yl)acetate Thiazole 4-methyl, ethyl acetate High lipophilicity; sulfur-mediated interactions
Ethyl 2-[5-(4-chlorophenyl)imidazol-4-yl]acetate Imidazole 4-chlorophenyl, 2-methyl Halogen bonding potential; basic core
Ethyl 2-[4-(methoxyphenyl acryloyl)triazol-1-yl]acetate 1,2,3-Triazole Methoxyphenyl acryloyl Extended conjugation; optoelectronic applications

Key Research Findings

  • Synthetic Accessibility : Triazole derivatives like the target compound are often synthesized via regioselective methods (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas thiazole analogs may require harsher conditions (e.g., Hantzsch synthesis) .
  • Biological Relevance : Imidazole derivatives (e.g., compound F) show promise in antimicrobial studies due to halogen substituents, while triazole-hydroxyl hybrids (e.g., 2b) exhibit improved solubility for drug delivery .
  • Stability : Thiazoles and triazoles demonstrate superior oxidative stability compared to imidazoles, which are prone to ring-opening under acidic conditions .

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